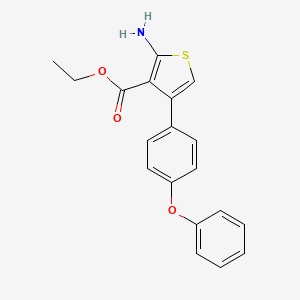

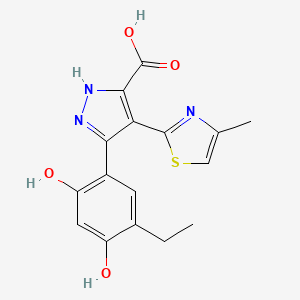

2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is known for its unique chemical structure and its ability to interact with biological systems.

Scientific Research Applications

Anticancer Properties

One significant application of related compounds is in overcoming drug resistance in cancer treatments. The structure-activity relationship (SAR) studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives have shown promise in mitigating drug resistance and synergizing with cancer therapies, particularly in leukemia cells. These compounds inhibit tumor cell growth through the induction of apoptosis, with some showing low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, highlighting their potential as promising candidates for the treatment of cancers with multiple drug resistance (Das et al., 2009).

Synthesis and Applications in Organic Chemistry

The versatility of these compounds extends into organic chemistry, where they serve as intermediates in the synthesis of biheteroaryls. For instance, methyl 5-bromo-2-furoate and its analogs have been used in palladium-catalysed direct arylation of heteroaromatics, demonstrating the potential for one-step access to biheteroaryls. This process benefits from high yields and the prevention of dimer or oligomer formation due to the ester groups blocking the C5 position (Fu et al., 2012).

Antimicrobial Activity

Compounds derived from 2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate also exhibit antimicrobial and antifungal activities. The synthesis of derivatives has led to the creation of new molecules with significant antibacterial and antifungal properties, demonstrating the chemical versatility and potential for development into therapeutic agents (Kumar et al., 2022).

Electrocatalytic and Photophysical Properties

The electrocatalytic carboxylation of related compounds with CO2 in ionic liquids highlights another application, focusing on sustainable chemistry practices. This process is notable for its mild conditions, avoidance of volatile and toxic solvents, and high selectivity and yield, demonstrating the compound's utility in synthesizing valuable chemicals from CO2 (Feng et al., 2010).

properties

IUPAC Name |

[2-(2-chloroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO4/c14-11-6-5-10(20-11)13(18)19-7-12(17)16-9-4-2-1-3-8(9)15/h1-6H,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGJROBAWVJGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2795838.png)

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2795841.png)

![N-(4-chloro-2-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2795842.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B2795845.png)

![N-[4-(acetylamino)phenyl]-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795850.png)

![2-Chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B2795851.png)

![2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2795852.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2795854.png)